2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique triazole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne. The sulfonamide group is introduced via a reaction between the triazole intermediate and methanesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonamide-triazole intermediate with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or triazole moieties, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted triazole derivatives.
Scientific Research Applications
2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and sulfonamide groups are key to its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE shares similarities with other triazole and sulfonamide-containing compounds, such as:
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.
Sulfonamide derivatives: Widely used as antibiotics and enzyme inhibitors.
Uniqueness
The uniqueness of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N5O3S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S2/c1-15-5-9-17(10-6-15)22-20(27)14-30-21-24-23-19(25(21)3)13-26(31(4,28)29)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3,(H,22,27) |
InChI Key |
TWYDHWDJMMSXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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